molecular formula C11H10Br2F2O3 B1412554 Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate CAS No. 1803713-25-8

Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate

Cat. No. B1412554
CAS RN: 1803713-25-8
M. Wt: 388 g/mol
InChI Key: MCRZTUJSWXSRDH-UHFFFAOYSA-N
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Description

Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate, or EDB, is a synthetic compound that is used in a variety of scientific research applications. EDB is a halogenated phenylacetate derived from ethyl bromide and has a molecular formula of C8H7Br2F2O2. It is a colorless liquid with a boiling point of 137°C and a melting point of -68°C. EDB is soluble in water, methanol, and ethanol, and is insoluble in ether and chloroform.

Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (urethane) is found in fermented foods and beverages, where it poses health risks due to its carcinogenic properties. This review by Weber and Sharypov (2009) discusses its occurrence, chemical formation mechanisms, and methods for determination and reduction in foods and beverages, emphasizing its significance in environmental and food chemistry research (Weber & Sharypov, 2009).

Process Intensification Techniques for Ethyl Acetate Production

Patil and Gnanasundaram (2020) reviewed the ethyl acetate production process, highlighting various process intensification techniques. This study is relevant for understanding the manufacturing processes of ethyl compounds and their industrial applications, showing advancements in chemical engineering and technology (Patil & Gnanasundaram, 2020).

Conversion of Biomass to Furan Derivatives

The review by Chernyshev, Kravchenko, and Ananikov (2017) on the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass and its derivatives, including furan compounds, offers insights into renewable sources for chemical industry feedstocks. This research could provide a foundation for understanding the development and applications of complex ethyl compounds derived from biomass (Chernyshev, Kravchenko, & Ananikov, 2017).

Ethylene Oxide Sterilization of Medical Devices

Mendes, Brandão, and Silva (2007) reviewed the use of ethylene oxide for sterilizing medical devices, highlighting its effectiveness and the challenges related to its toxicity and cycle design. This paper is pertinent for understanding the applications of ethyl compounds in sterilization processes and their implications in healthcare (Mendes, Brandão, & Silva, 2007).

properties

IUPAC Name

ethyl 2-[2,5-dibromo-3-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2F2O3/c1-2-17-9(16)4-6-3-7(12)5-8(10(6)13)18-11(14)15/h3,5,11H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRZTUJSWXSRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)Br)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701169143
Record name Benzeneacetic acid, 2,5-dibromo-3-(difluoromethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate

CAS RN

1803713-25-8
Record name Benzeneacetic acid, 2,5-dibromo-3-(difluoromethoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803713-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2,5-dibromo-3-(difluoromethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate
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Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate
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Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate
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Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate
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